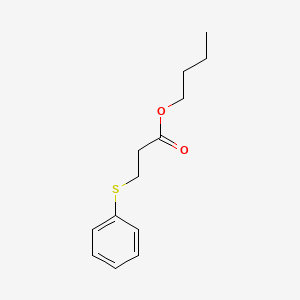
Propanoic acid, 3-(phenylthio)-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(phenylthio)-, butyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a propanoic acid moiety esterified with a butyl group and a phenylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(phenylthio)-, butyl ester typically involves the esterification of propanoic acid with butanol in the presence of a catalyst. The reaction can be represented as follows:
CH3CH2COOH+CH3(CH2)3OH⇌CH3CH2COO(CH2)3CH3+H2O
This reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to drive the reaction towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a higher yield and purity of the ester.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(phenylthio)-, butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Propanoic acid and butanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Propanoic acid, 3-(phenylthio)-, butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(phenylthio)-, butyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The phenylthio group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, butyl ester: Lacks the phenylthio group, making it less hydrophobic and potentially less biologically active.
Propanoic acid, phenyl ester: Lacks the butyl group, which may affect its volatility and odor profile.
Uniqueness
Propanoic acid, 3-(phenylthio)-, butyl ester is unique due to the presence of both the butyl and phenylthio groups, which confer distinct chemical and physical properties. The phenylthio group adds hydrophobicity and potential biological activity, while the butyl group contributes to its ester characteristics and volatility.
Properties
CAS No. |
121118-58-9 |
|---|---|
Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
butyl 3-phenylsulfanylpropanoate |
InChI |
InChI=1S/C13H18O2S/c1-2-3-10-15-13(14)9-11-16-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI Key |
ZXMFMKPWBKAMBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















